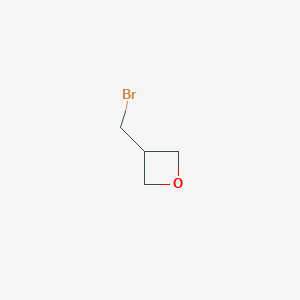![molecular formula C8H6Cl2O4S B1342084 7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride CAS No. 889939-46-2](/img/structure/B1342084.png)
7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride
説明
7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride is a chemical compound with the molecular formula C8H6Cl2O4S and a molecular weight of 269.10 g/mol . It is characterized by the presence of a chloro group, a dioxine ring, and a sulfonyl chloride group. This compound is primarily used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride typically involves the chlorination of 2,3-dihydro-benzo[1,4]dioxine-6-sulfonic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure the formation of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity.
化学反応の分析
Types of Reactions
7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous media at room temperature.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Sulfonamide derivatives: Formed from reactions with amines.
Sulfonate esters: Formed from reactions with alcohols.
Sulfonic acid: Formed from hydrolysis.
科学的研究の応用
7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride has several applications in scientific research:
Organic synthesis: Used as a reagent for introducing sulfonyl chloride groups into organic molecules.
Medicinal chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material science: Utilized in the preparation of functionalized polymers and advanced materials.
Biological research: Acts as a cross-linking agent for proteins and other biomolecules.
作用機序
The mechanism of action of 7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride primarily involves the reactivity of its sulfonyl chloride group. This group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives, respectively. These reactions are often used to modify biomolecules or synthesize new compounds with desired properties.
類似化合物との比較
Similar Compounds
- 7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonic acid
- 7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonamide
- 7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonate
Uniqueness
The uniqueness of 7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride lies in its highly reactive sulfonyl chloride group, which makes it a versatile reagent in organic synthesis. Compared to its analogs, this compound offers greater reactivity and a broader range of applications in chemical and biological research.
特性
IUPAC Name |
6-chloro-2,3-dihydro-1,4-benzodioxine-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4S/c9-5-3-6-7(14-2-1-13-6)4-8(5)15(10,11)12/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUIKHSXGKKVTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2O1)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602540 | |
| Record name | 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-46-2 | |
| Record name | 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(4-Aminophenoxy)phenyl]acetamide](/img/structure/B1342009.png)






![N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine](/img/structure/B1342034.png)





